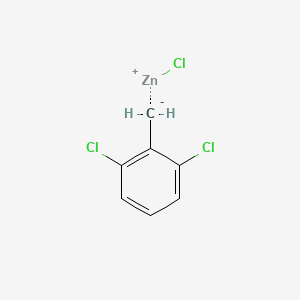

2,6-Dichlorbenzyl-Zinkchlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dichlorobenzylzinc chloride is an organozinc compound with the molecular formula Cl₂C₆H₃CH₂ZnCl. It is commonly used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in various chemical processes.

Wissenschaftliche Forschungsanwendungen

2,6-Dichlorobenzylzinc chloride has several scientific research applications, including:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Material Science: It is employed in the preparation of advanced materials with specific properties.

Medicinal Chemistry: Researchers use it to develop new drug candidates by forming carbon-carbon bonds in target molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Dichlorobenzylzinc chloride can be synthesized through the reaction of 2,6-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

- Dissolving 2,6-dichlorobenzyl chloride in THF.

- Adding zinc powder to the solution.

- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

The resulting product is a solution of 2,6-dichlorobenzylzinc chloride in THF .

Industrial Production Methods

Industrial production of 2,6-dichlorobenzylzinc chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are common practices in industrial settings to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichlorobenzylzinc chloride undergoes various types of reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving 2,6-dichlorobenzylzinc chloride.

Solvents: Tetrahydrofuran (THF) is a preferred solvent due to its ability to stabilize the organozinc compound.

Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent oxidation.

Major Products

The major products formed from reactions involving 2,6-dichlorobenzylzinc chloride depend on the specific reaction and reagents used. In cross-coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds .

Wirkmechanismus

The mechanism of action of 2,6-dichlorobenzylzinc chloride in chemical reactions involves the transfer of the benzyl group to a target molecule. In palladium-catalyzed cross-coupling reactions, the compound undergoes oxidative addition to form a palladium complex, followed by transmetalation and reductive elimination steps to form the final product. The zinc atom plays a crucial role in stabilizing the intermediate species and facilitating the transfer of the benzyl group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chlorobenzylzinc chloride

- 3-Chlorobenzylzinc chloride

- 4-Chlorobenzylzinc chloride

Comparison

2,6-Dichlorobenzylzinc chloride is unique due to the presence of two chlorine atoms on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other benzylzinc chlorides, it may offer different steric and electronic properties, making it suitable for specific applications where other compounds may not perform as effectively .

Biologische Aktivität

2,6-Dichlorobenzylzinc chloride is a zinc-based organometallic compound known for its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and potential therapeutic applications. The information is compiled from various research studies and patents to provide a comprehensive overview.

- Chemical Formula : Cl2C6H3CH2ZnCl

- CAS Number : 307531-80-2

- Molecular Weight : 260.86 g/mol

- Solubility : Soluble in tetrahydrofuran (THF) at a concentration of 0.5 M.

Antimicrobial Activity

Research indicates that zinc complexes, including those derived from dichlorobenzyl compounds, exhibit significant antimicrobial properties. For instance, studies have shown that zinc complexes can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest that 2,6-Dichlorobenzylzinc chloride may serve as a potent antimicrobial agent, particularly in formulations targeting resistant bacterial strains .

Anticancer Activity

The anticancer potential of 2,6-Dichlorobenzylzinc chloride has been explored in various studies. It has shown promising results against several cancer cell lines. For example, compounds structurally related to 2,6-Dichlorobenzylzinc chloride demonstrated significant inhibition of cell proliferation in non-small cell lung cancer (NSCLC) models.

- Cell Lines Tested :

- A431 (human epidermoid carcinoma)

- A549 (human lung carcinoma)

- H1299 (non-small cell lung cancer)

In vitro studies revealed that these compounds could induce apoptosis and inhibit key signaling pathways involved in cancer progression, such as the AKT and ERK pathways. The results indicated that concentrations as low as 1 µM could significantly reduce cell viability and promote cell cycle arrest .

The proposed mechanisms for the biological activities of 2,6-Dichlorobenzylzinc chloride include:

- Zinc Coordination : The ability of zinc to coordinate with various biomolecules enhances the stability and efficacy of the compound.

- Protein Interaction : It may interact with proteins involved in cellular signaling pathways, leading to altered cellular responses.

- Antioxidant Properties : Zinc complexes can exhibit antioxidant activity, reducing oxidative stress within cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various zinc complexes against common pathogens. The results highlighted that the incorporation of dichlorobenzyl moieties into zinc complexes significantly enhanced their antibacterial activity compared to their non-complexed counterparts .

Study on Anticancer Properties

Another study focused on the synthesis and evaluation of benzothiazole derivatives related to dichlorobenzyl compounds. The lead compound showed a marked reduction in tumor growth in xenograft models when administered at therapeutic doses . The study concluded that modifications to the benzothiazole structure could further enhance anticancer properties.

Eigenschaften

IUPAC Name |

chlorozinc(1+);1,3-dichloro-2-methanidylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXQINBXYHNHIM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=CC=C1Cl)Cl.Cl[Zn+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.